molecular formula C15H26O4 B1251172 (1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol

(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol

Cat. No. B1251172
M. Wt: 270.36 g/mol
InChI Key: UOUMJKKOPWRYPB-QBCLFKMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4S,5S,6R,7S)4,5-epoxygermacra-9Z-en-1,2,6-triol is a germacrane sesquiterpenoid that is 4,5-epoxygermacra-9Z-ene substituted by hydroxy groups at positions 1, 2 and 6. Isolated from Santolina insularis, it exhibits cytotoxicity against human colon carcinoma cell line. It has a role as a metabolite and an antineoplastic agent. It is a germacrane sesquiterpenoid, a triol and an epoxide.

Scientific Research Applications

Synthesis and Configuration

Research has delved into the synthesis and configuration of related compounds, such as nonadecenetriol isolated from Persea americana seeds. The stereogenic centers in these compounds are derived from enantiopure chiral epoxy building blocks, originally obtained from D-glucolactone (Xin Yan et al., 2011).

Organic-Inorganic Hybrid Composites

Epoxy has been modified with incompletely condensed polyhedral oligomeric silsesquioxane (POSS), leading to the creation of organic-inorganic hybrid composites. These composites have significant potential for a range of applications due to their modified thermomechanical properties (Hongzhi Liu et al., 2005).

Cyclization to Yield Eudesmane-type Sesquiterpenes

In the study of (4S,5S)-germacrone-4,5-epoxide, basic conditions led to the formation of eudesmane-type derivatives. This provides insights into the potential applications of such compounds in various fields, including pharmaceuticals and organic chemistry (M. Kuroyanagi et al., 2014).

Acid-Induced Rearrangement

A study on the acid-induced rearrangement of epoxygermacra-olides highlighted the transformation of these compounds into guaianes and eudesmanolides, which could have implications in synthetic chemistry and drug discovery (S. Rosselli et al., 2010).

Epoxy Resins Modification

The modification of epoxy resins using thiol–ene click reactions represents a significant advancement in the field of materials science. This approach addresses environmental concerns and manufacturing costs associated with traditional epoxy resin production (Daohong Zhang et al., 2015).

Multifunctional Epoxy Nanocomposites

The development of multifunctional epoxy nanocomposites has broad implications for various industries. These composites exhibit enhanced properties like magnetic, electrically conductive, thermally conductive, and flame retardant characteristics, making them suitable for aerospace, automotive, and other high-tech applications (H. Gu et al., 2016).

Advanced Thermal Management and Safety

Innovative use of materials like zinc hydroxystannate nanocubes on titanium carbide MXene nanosheets within epoxy resin enhances thermal management and fire safety. This is particularly relevant in the packaging of modern electronic products (Jingyi Lu et al., 2022).

properties

Product Name

(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(1S,2R,3S,5Z,7R,8R,10S)-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-5-ene-2,7,8-triol

InChI

InChI=1S/C15H26O4/c1-8(2)10-6-5-9(3)12(17)11(16)7-15(4)14(19-15)13(10)18/h5,8,10-14,16-18H,6-7H2,1-4H3/b9-5-/t10-,11+,12+,13+,14-,15-/m0/s1

InChI Key

UOUMJKKOPWRYPB-QBCLFKMJSA-N

Isomeric SMILES

C/C/1=C/C[C@H]([C@H]([C@H]2[C@@](O2)(C[C@H]([C@@H]1O)O)C)O)C(C)C

Canonical SMILES

CC1=CCC(C(C2C(O2)(CC(C1O)O)C)O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol
Reactant of Route 2
Reactant of Route 2
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol
Reactant of Route 3
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol
Reactant of Route 4
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol
Reactant of Route 5
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol
Reactant of Route 6
(1R,2R,4S,5S,6R,7S)4,5-Epoxygermacra-9Z-en-1,2,6-triol

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